molecular formula C14H19NO2 B3417792 tert-Butyl cinnamylcarbamate CAS No. 115270-11-6

tert-Butyl cinnamylcarbamate

Cat. No. B3417792
M. Wt: 233.31 g/mol
InChI Key: PMEHNJIKBMQEPP-JXMROGBWSA-N
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Description

Tert-butyl cinnamylcarbamate, also known as Octocrylene, is a widely used organic compound in the cosmetic industry. It is a colorless, oily liquid that is soluble in alcohol and oils but insoluble in water. Octocrylene is commonly used as a UV filter in sunscreen products due to its ability to absorb UVB radiation. In

Safety And Hazards

While specific safety data for tert-Butyl cinnamylcarbamate is not available, safety data for a related compound, tert-Butanol, indicates that it is highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness .

Future Directions

While specific future directions for tert-Butyl cinnamylcarbamate are not available, a study on synthetic cinnamides and cinnamates suggests that the incorporation of p-carborane and further substitution of the p-position resulted in analogs that showed high 5-LO inhibitory activities in vitro . This suggests potential future directions for the study and application of tert-Butyl cinnamylcarbamate and related compounds.

properties

IUPAC Name

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEHNJIKBMQEPP-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl cinnamylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BC Van Veen, SM Wales, J Clayden - The Journal of Organic …, 2021 - ACS Publications
We report the practical, scalable synthesis of a range of N-methyl allylic amines. Primary and secondary allylic alcohols underwent a regioselective Mitsunobu reaction with readily …
Number of citations: 4 pubs.acs.org
NJ Venditto - 2022 - search.proquest.com
Photoredox catalysis has traditionally been accomplished by using ruthenium or iridium polypyridyl complexes. These complexes, while robust in their application, can prove to be quite …
Number of citations: 3 search.proquest.com

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